N-Benzyl-N-ethylhex-1-en-1-amine
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Overview
Description
N-Benzyl-N-ethylhex-1-en-1-amine is an organic compound with the molecular formula C15H23N. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to an ethyl group and a hex-1-en-1-amine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethylhex-1-en-1-amine typically involves the reaction of benzylamine with ethylhex-1-en-1-amine under controlled conditions. One common method is the reductive amination of benzylamine with hex-1-en-1-aldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethylhex-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-ethylhex-1-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylhex-1-en-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylethylamine: Similar structure but lacks the hex-1-en-1-amine moiety.
N-Benzylmethylamine: Contains a methyl group instead of an ethyl group.
N-Isopropylbenzylamine: Features an isopropyl group instead of an ethyl group.
Uniqueness
N-Benzyl-N-ethylhex-1-en-1-amine is unique due to the presence of the hex-1-en-1-amine moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to its analogs .
Properties
CAS No. |
651718-36-4 |
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Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-benzyl-N-ethylhex-1-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-3-5-6-10-13-16(4-2)14-15-11-8-7-9-12-15/h7-13H,3-6,14H2,1-2H3 |
InChI Key |
BFEHFTLEONRGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CN(CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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